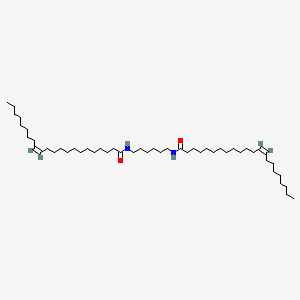
(Z,Z)-N,N'-Hexane-1,6-diyldidocos-13-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide is a complex organic compound characterized by its unique structure, which includes two long hydrocarbon chains and a central hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide typically involves the following steps:
Starting Materials: The synthesis begins with hexane-1,6-diamine and docos-13-enoic acid.
Amidation Reaction: The primary reaction is an amidation, where hexane-1,6-diamine reacts with docos-13-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the docos-13-enoic acid chains can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated hydrocarbons.
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Epoxides: From oxidation of double bonds.
Diols: From dihydroxylation of double bonds.
Saturated Amides: From reduction of double bonds.
科学的研究の応用
Chemistry
In chemistry, (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It can also serve as a model compound for understanding the behavior of long-chain amides in biological systems.
Medicine
In medicine, (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic properties. It can also be incorporated into lubricants and coatings to improve their performance.
作用機序
The mechanism of action of (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide involves its interaction with lipid membranes. The long hydrocarbon chains allow it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
(E,E)-N,N’-Hexane-1,6-diyldidocos-13-enamide: Similar structure but with different geometric isomerism.
N,N’-Hexane-1,6-diyldidocosamide: Lacks the double bonds present in (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide.
N,N’-Hexane-1,6-diyldioctadecanamide: Contains shorter hydrocarbon chains.
Uniqueness
The uniqueness of (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide lies in its specific geometric configuration (Z,Z) and the presence of long hydrocarbon chains. This configuration imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
85050-13-1 |
|---|---|
分子式 |
C50H96N2O2 |
分子量 |
757.3 g/mol |
IUPAC名 |
(Z)-N-[6-[[(Z)-docos-13-enoyl]amino]hexyl]docos-13-enamide |
InChI |
InChI=1S/C50H96N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(53)51-47-43-39-40-44-48-52-50(54)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-48H2,1-2H3,(H,51,53)(H,52,54)/b19-17-,20-18- |
InChIキー |
NLELJFDXXCCGFZ-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


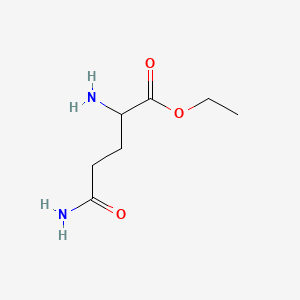
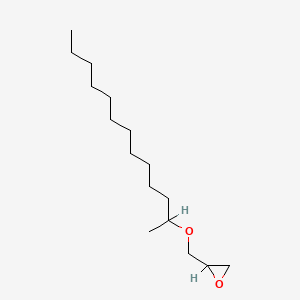
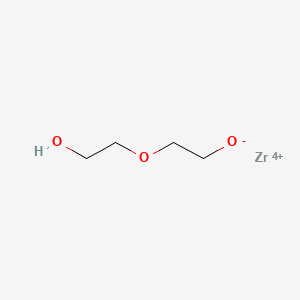
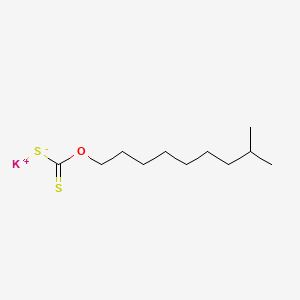
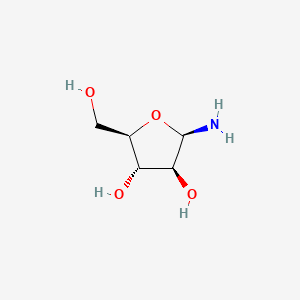
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

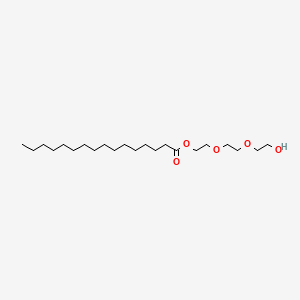

![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
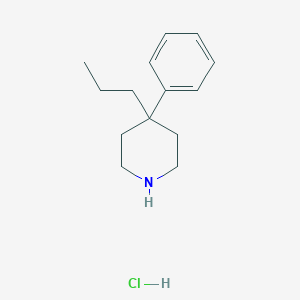
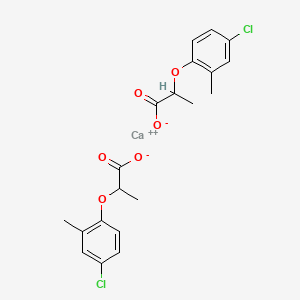
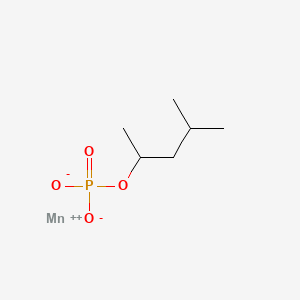
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
